molecular formula C16H14O2S B1361627 Bis(benzoylmethyl) sulfide CAS No. 2461-80-5

Bis(benzoylmethyl) sulfide

Cat. No. B1361627
CAS RN: 2461-80-5
M. Wt: 270.3 g/mol
InChI Key: LHSKVFSCEMNSEC-UHFFFAOYSA-N
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Description

Bis(benzoylmethyl) sulfide is a chemical compound with the molecular formula C16H14O2S and a molecular weight of 270.35 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

Bis(benzoylmethyl) sulfide has been synthesized in various studies. One method involves the use of a ligand with two carbonyl groups and one sulfinyl group . Another synthesis route involves the reaction between 2-Mercapto-1-phenylethanone and 2-Bromoacetophenone .


Molecular Structure Analysis

The molecular structure of Bis(benzoylmethyl) sulfide consists of 16 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

Bis(benzoylmethyl) sulfide is a solid at 20 degrees Celsius . It has a melting point ranging from 76.0 to 80.0 degrees Celsius . The compound has a predicted boiling point of 434.5±30.0 degrees Celsius and a predicted density of 1.189±0.06 g/cm3 .

Scientific Research Applications

Condensation Reactions

Bis(aroylmethyl) sulfides, which include bis(benzoylmethyl) sulfide, are used in condensation reactions with aromatic aldehydes and ammonium acetate. These reactions produce 2,6-diaroyl-3,5-diaryltetrahydro-1,4thiazines, with interesting stereochemistry where the benzoyl group is axially oriented. This demonstrates the compound's utility in organic synthesis and stereochemistry studies (Selvaraj, Dhanabalan, Mercypushphalatha, & Arumugam, 1991).

Self-Healing Elastomers

Bis(benzoylmethyl) sulfide derivatives are used as dynamic crosslinkers in the design of self-healing poly(urea–urethane) elastomers. These elastomers show significant healing efficiency at room temperature without the need for catalysts or external intervention, demonstrating the compound's potential in materials science (Rekondo et al., 2014).

Polymerization Initiators

Geminal bis-sulfides, including bis(benzoylmethyl) sulfide, can initiate polymerization in non-aqueous media. The interaction with acyl(aroyl)peroxides forms systems that initiate such polymerizations, indicating its significance in the field of polymer chemistry (Puzin, Leplyanin, Shaul'skii, & TolstikovGenrikh, 1988).

Fluorescence Enhancement in Rare Earth Complexes

Bis(benzoylmethyl) sulfoxide, a related compound, enhances the fluorescence of rare earth ions like Tb(III)

and Dy(III) when used as a ligand in their complexes. This enhancement is significant compared to when only bis(benzoylmethyl) sulfoxide acts as a ligand. This finding is crucial in the study of luminescence and fluorescent materials (Wen-xian et al., 2010).

Synthesis of Poly(oxovinyl sulfide)s

Bis(benzoylmethyl) sulfide derivatives are involved in the synthesis of poly(oxovinyl sulfide)s, which have applications in the field of material science due to their solubility and thermal stability properties (Ueda, Sakai, Komatsu, & Imai, 1982).

Anti-Corrosive Properties

Derivatives of bis(benzoylmethyl) sulfide, like bis(benzimidazol-2-ylethyl)sulfide, demonstrate anti-corrosive properties on mild carbon steel. This application is significant in the field of materials engineering and corrosion science (Cruz, Pandiyan, & García-Ochoa, 2005).

Safety And Hazards

If inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . It is also advised to avoid the dispersion of dust and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for Bis(benzoylmethyl) sulfide are not mentioned in the sources, its use in the synthesis of lanthanide (III) complexes suggests potential applications in areas such as fluorescence materials, electroluminescence devices, and as fluorescence probes and labels in various biological systems .

properties

IUPAC Name

2-phenacylsulfanyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSKVFSCEMNSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290389
Record name Bis(benzoylmethyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(benzoylmethyl) sulfide

CAS RN

2461-80-5
Record name 2461-80-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(benzoylmethyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Renuga, S Sivakolunthu, S Perumal, S Selvaraj… - Sulfur …, 2002 - Taylor & Francis

Copper (II) complexes of the type [Cu(BMS) 2 ], [Cu(PTA) 2 ] and [Cu(BMS)L(H 2 O) x ( x =2 or 0)] where BMSH=bis(benzoylmethyl) sulfide and L=8-hydroxyquinoline (oxineH)/…

Number of citations: 2 www.tandfonline.com
L Guo, WX Li, XY Shi, XJ Sun, XL Sun - Journal of luminescence, 2009 - Elsevier
Rare-earth complexes [(Tb x Tm y )L 5 (ClO 4 ) 2 ](ClO 4 )·3H 2 O(x:y=1.000:0.000, 0.999:0.001, 0.995:0.005, 0.990:0.010, 0.950:0.050, 0.900:0.100, 0.800:0.200, 0.700:0.300; L=C 6 H …
Number of citations: 17 www.sciencedirect.com
L Wen-Xian, Z Yu-Shan, S Xiao-Jun, C Wen-Juan… - Journal of …, 2010 - Elsevier
Two novel ternary rare earth perchlorate complexes had been synthesized by using bis(benzoylmethyl) sulfoxide as first ligand (L=C 6 H 5 COCH 2 SOCH 2 COC 6 H 5 ), salicylic acid …
Number of citations: 17 www.sciencedirect.com
WX Li, L Guo, LJ Chen, XY Shi - Journal of fluorescence, 2008 - Springer
A ligand with two carbonyl groups and one sulfinyl group has been synthesized by a new method and its several lanthanide (III) complexes were synthesized and characterized by …
Number of citations: 17 link.springer.com
E Karthikeyan, S Perumal, S Selvaraj - Phosphorus, Sulfur, and …, 2004 - Taylor & Francis
A series of substituted 4,9a-diaryl-9,9a-dihydro-1H-[1,4]thiazino[4,3-a][1,3]benzimidazoles was prepared in good yields from the reaction of bis(aroylmethyl) sulfides with ortho-…
Number of citations: 1 www.tandfonline.com
XJ Sun, WX Li, WJ Chai, T Ren, XY Shi - Journal of fluorescence, 2010 - Springer
Two novel ternary rare-earth complexes SmL 5 ·L ’ ·(ClO 4 ) 2 ·7H 2 O and EuL 5 ·L ’ ·(ClO 4 ) 2 ·6H 2 O (the first ligand L = C 6 H 5 COCH 2 SOCH 2 COC 6 H 5 , the second ligand L ’ = …
Number of citations: 24 link.springer.com
M Gnanadeepam, S Selvaraj, AMM Schreurs… - Journal of chemical …, 2001 - Springer
The X-ray crystal structures of 2,2′-thio- and 2,2′-sulfonylbis(1,3-diarylprop-2-en-1-ones) are determined [1: 2,2′-thiobis(3-(p-chlorophenyl)-1-phenylprop-2-en-1-one), C 30 H 20 Cl …
Number of citations: 6 link.springer.com
S Renuga, M Gnanadeebam, BM Vinosha, S Perumal - Tetrahedron, 2007 - Elsevier
The reaction of bis(aroylmethyl) sulfides with aromatic aldehydes and ammonium acetate in 1:2:1 molar ratio under solvent-free microwave irradiation afforded predominantly a series of …
Number of citations: 13 www.sciencedirect.com
M Gnanadeebam, S Renuga, S Selvaraj… - … , Sulfur, and Silicon, 2004 - Taylor & Francis
Synthesis of some heretofore unknown 2,2′-thiobis(1,3-diarylprop-2-en-1-ones) and their oxidation to new 2,2′-sulfonylbis(1,3-diarylprop-2-en-1-ones) are reported. The …
Number of citations: 5 www.tandfonline.com
L PROFICIENCY - 2000 - fatimacollegemdu.org
1 : DR. S. R : 0452 2669339/9486364212 : 31.10.1956 READ : TAMIL & ENGLISH WRITE : TAMIL & ENGLISH Page 1 1 NAME POSITION FACULTY OF PHONE /MOBILE EMAIL ID …
Number of citations: 2 fatimacollegemdu.org

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